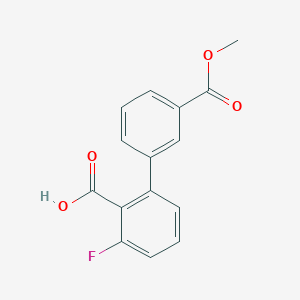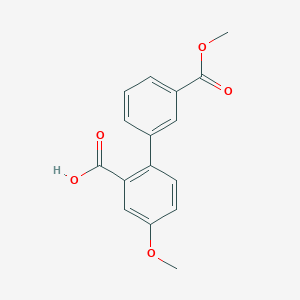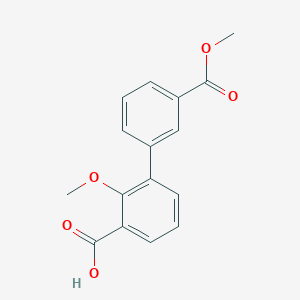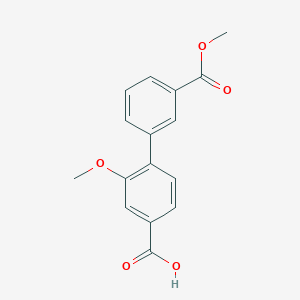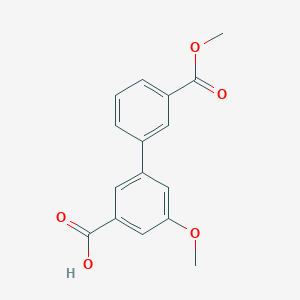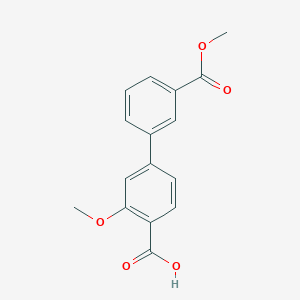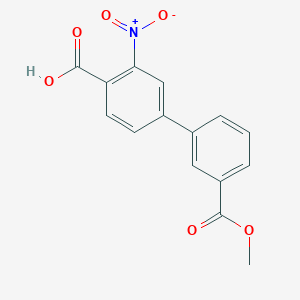
3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% (3-MCTFB-95) is a synthetic molecule with a wide range of potential applications in scientific research. It is a derivative of benzoic acid, with a methoxycarbonylphenyl group and a trifluoromethyl group attached to the benzene ring. 3-MCTFB-95 has been used in a variety of laboratory experiments, where it has been shown to have a number of unique properties that can be exploited for a variety of purposes.
Aplicaciones Científicas De Investigación
3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications, including the development of pharmaceuticals, the synthesis of organic compounds, and the study of biochemical and physiological processes. In the pharmaceutical field, 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used to synthesize a variety of drugs, including anticonvulsants, anti-inflammatory agents, and anticoagulants. In organic synthesis, 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used to synthesize a variety of compounds, including dyes, fragrances, and insecticides. In biochemistry and physiology, 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used to study the structure and function of enzymes, hormones, and other biomolecules.
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is not yet fully understood. However, it is believed to act as a competitive inhibitor of enzymes, hormones, and other biomolecules. This means that it binds to the active site of the biomolecule, preventing it from binding to its natural substrate. This can be used to study the structure and function of enzymes, hormones, and other biomolecules in a controlled manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% are not yet fully understood. However, it is believed to have a variety of effects on the body. In laboratory experiments, 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to inhibit the activity of enzymes, hormones, and other biomolecules. It has also been shown to have anti-inflammatory, anticoagulant, and anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is its ability to act as a competitive inhibitor of enzymes, hormones, and other biomolecules. This enables researchers to study the structure and function of these molecules in a controlled manner. However, 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% also has some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, its effects on the body are not yet fully understood, which can limit the use of 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in scientific research. These include further research into its biochemical and physiological effects, the development of new pharmaceuticals based on its structure, and the development of new organic compounds based on its structure. Additionally, further research into its mechanism of action could lead to the development of new drugs and treatments. Finally, further research into its structure and reactivity could lead to the development of new synthetic methods and new materials.
Métodos De Síntesis
3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is synthesized through a multi-step process involving the reaction of 3-methoxycarbonylphenyl-5-trifluoromethylbenzoic acid (3-MCTFB) with a base, followed by the addition of a reducing agent. The first step involves the reaction of 3-MCTFB with a base, such as sodium hydroxide or potassium hydroxide, to form a salt. This salt is then reacted with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, in order to prevent oxidation of the product.
Propiedades
IUPAC Name |
3-(3-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O4/c1-23-15(22)10-4-2-3-9(5-10)11-6-12(14(20)21)8-13(7-11)16(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAAMRMRHPVFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690696 |
Source


|
| Record name | 3'-(Methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-91-0 |
Source


|
| Record name | 3'-(Methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





